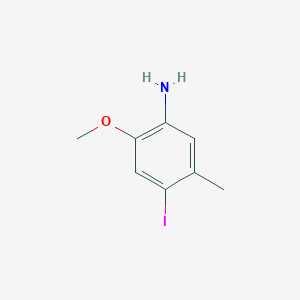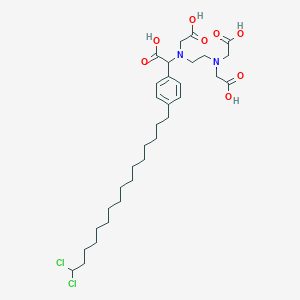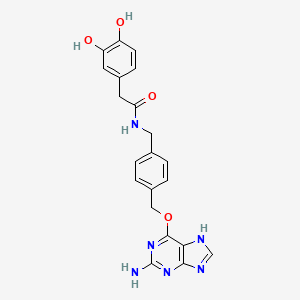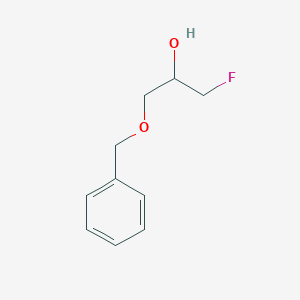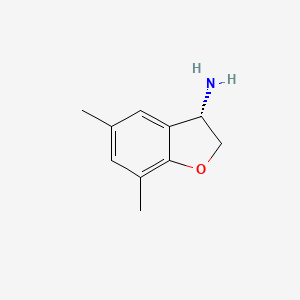
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a chiral organic compound with a benzofuran structure. This compound is characterized by the presence of two methyl groups at the 5 and 7 positions and an amine group at the 3 position of the dihydrobenzofuran ring. The (S) configuration indicates that the compound is the S-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenol derivatives and aldehydes or ketones.
Introduction of Methyl Groups: The methyl groups at the 5 and 7 positions can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired (S)-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Formation of oxides or quinones
Reduction: Formation of alcohols or amines
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine: The R-enantiomer of the compound, which has a different three-dimensional arrangement.
5,7-Dimethyl-2,3-dihydrobenzofuran: A similar compound lacking the amine group at the 3 position.
5,7-Dimethylbenzofuran: A compound with a similar benzofuran structure but without the dihydro and amine functionalities.
Uniqueness
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and the presence of both methyl and amine groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3S)-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
VRWZZLORJKJBED-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CO2)N)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CO2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


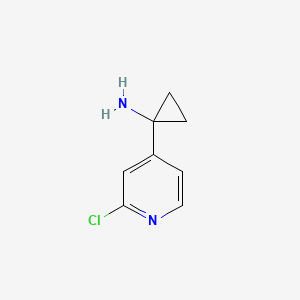
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
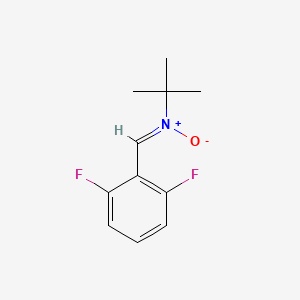
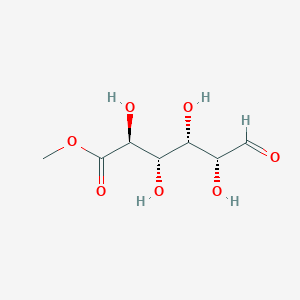
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)



